molecular formula C18H22N4O B11191135 2,4-Dimethyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide

2,4-Dimethyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B11191135
M. Wt: 310.4 g/mol
InChI Key: NWNGKGXYSOVOOD-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is a complex organic compound that features a benzamide core substituted with dimethyl groups and a piperidinyl-pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.

    Introduction of the piperidine moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine with piperidine.

    Formation of the benzamide core: This involves the acylation of an amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidines or benzamides.

Scientific Research Applications

2,4-Dimethyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biology: Used in studies to understand its effects on cellular processes and pathways.

    Pharmacology: Investigated for its pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-N-[2-(morpholin-1-YL)pyrimidin-5-YL]benzamide: Similar structure but with a morpholine ring instead of piperidine.

    2,4-Dimethyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

2,4-Dimethyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific substitution pattern and the presence of both piperidine and pyrimidine moieties. This unique structure may confer distinct biological activities and pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

2,4-dimethyl-N-(2-piperidin-1-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C18H22N4O/c1-13-6-7-16(14(2)10-13)17(23)21-15-11-19-18(20-12-15)22-8-4-3-5-9-22/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,21,23)

InChI Key

NWNGKGXYSOVOOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCCCC3)C

Origin of Product

United States

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